

# Applications of 2D Materials in Energy and Healthcare: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** November 2025

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Two-dimensional (2D) materials, with their unique atomic-level thickness and exceptional electronic, optical, and mechanical properties, are at the forefront of materials science research. Their high surface-area-to-volume ratio and quantum confinement effects have opened up new avenues for groundbreaking applications in both the energy and healthcare sectors. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of these novel materials.

## I. Applications in Energy

The demand for clean and sustainable energy has driven research into advanced materials for energy generation, storage, and conversion. 2D materials offer significant advantages in these areas, from enhancing the efficiency of solar cells to boosting the capacity and charging speed of batteries and supercapacitors.

### Energy Storage: Batteries and Supercapacitors

Graphene, MXenes, and Transition Metal Dichalcogenides (TMDs) are leading candidates for next-generation energy storage devices due to their large surface area, excellent conductivity, and ion intercalation capabilities.<sup>[1]</sup>

Application Note: Graphene's high conductivity and large theoretical specific surface area (2630 m<sup>2</sup>/g) make it an ideal electrode material for supercapacitors, offering high power density and rapid charge-discharge cycles.<sup>[2]</sup> While activated carbon is commercially dominant,

graphene-based electrodes can achieve higher energy densities, with lab-scale devices reaching 90 to 160 Wh/kg.[2] MXenes, a family of 2D transition metal carbides and nitrides, also exhibit excellent performance in energy storage due to their high electrical conductivity and ability to effectively store metal ions through intercalation.[1]

2D Material	Application	Key Performance Metric	Value	Citations
Graphene	Supercapacitor Electrode	Specific Surface Area (achieved)	>1520 m <sup>2</sup> /g	[2]
Graphene	Supercapacitor Electrode	Conductivity	>1700 S/m	[2]
Graphene-LTO Composite	Li-ion Hybrid Supercapacitor Anode	Reversible Capacity (at 1 C)	176 mAh/g	[3]
Graphene-based Hybrid Supercapacitor	Li-ion Hybrid Supercapacitor	Energy Density (at 0.4 C)	95 Wh/kg	[3]
MoS <sub>2</sub> -C Composite	Sodium-ion Battery Anode	Capacity (at 0.25 C)	~400 mAh/g	[4]
Black Phosphorus	Li-ion Battery Anode	Theoretical Capacity	2596 mAh/g	[5]

### Experimental Protocol: Fabrication of a Graphene-based Supercapacitor Electrode

This protocol describes a general procedure for preparing a graphene-based electrode for a supercapacitor.

Materials:

- Graphene oxide (GO)
- Hydrazine hydrate

- Ammonia solution
- Nickel foam
- Ethanol
- Deionized (DI) water
- Electrolyte (e.g., 6 M KOH)

Equipment:

- Beaker
- Magnetic stirrer and hot plate
- Ultrasonic bath
- Tube furnace
- Electrochemical workstation

Procedure:

- GO Dispersion: Disperse a known amount of GO in DI water to form a stable suspension using ultrasonication for 1-2 hours.
- Hydrothermal Reduction:
  - Transfer the GO suspension to a Teflon-lined autoclave.
  - Add hydrazine hydrate and ammonia solution as reducing and stabilizing agents, respectively.
  - Seal the autoclave and heat it at 180°C for 12 hours to form a hydrogel.
- Washing and Freeze-Drying:

- After cooling, wash the resulting graphene hydrogel with DI water and ethanol to remove any unreacted reagents.
- Freeze-dry the hydrogel for 48 hours to obtain a porous graphene aerogel.
- Electrode Preparation:
  - Cut a piece of nickel foam to the desired dimensions to serve as the current collector.
  - Prepare a slurry by mixing the graphene aerogel, a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a solvent (e.g., NMP).
  - Coat the slurry onto the nickel foam and dry it in a vacuum oven at 80°C for 12 hours.
- Electrochemical Characterization:
  - Assemble a two-electrode or three-electrode system using the prepared electrode, a counter electrode (e.g., platinum wire), a reference electrode (e.g., Ag/AgCl), and the electrolyte.
  - Perform cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS) to evaluate the supercapacitor's performance.

#### Logical Workflow for Supercapacitor Fabrication

Caption: Workflow for the fabrication and testing of a graphene-based supercapacitor.

## Energy Generation: Solar Cells

2D materials are being integrated into perovskite solar cells (PSCs) to enhance their power conversion efficiency (PCE) and stability.[6] Their unique properties help in overcoming challenges like poor stability under moisture and light.[6]

Application Note: Graphene and its derivatives, TMDs, and MXenes can be used as interface layers in PSCs to improve charge transport, passivate defects, and protect the perovskite layer from degradation.[7] For instance, doping the photo-absorbing layer of a perovskite solar cell

with a small amount of MXene (titanium carbide) has been shown to increase the final efficiency to over 20%.[8]

2D Material	Role in Perovskite Solar Cell	Performance Improvement	Resulting PCE	Citations
Graphene Nanoflakes	Modifier for TiO <sub>2</sub> electron transport layer	Enhanced PCE from 10.0%	15.6%	[7]
MXene (Titanium Carbide)	Dopant in photo-absorbing layer	Improved charge collection	>20%	[8]
2D Materials (General)	Interface Engineering	Defect passivation and enhanced stability	>26%	[9]

#### Experimental Protocol: Fabrication of a Perovskite Solar Cell with a 2D Material Interface Layer

This protocol outlines the fabrication of a perovskite solar cell incorporating a 2D material as an interfacial layer between the electron transport layer (ETL) and the perovskite active layer.

##### Materials:

- FTO-coated glass substrates
- Titanium dioxide (TiO<sub>2</sub>) paste
- 2D material dispersion (e.g., few-layer MoS<sub>2</sub>)
- Perovskite precursor solution (e.g., MAI and PbI<sub>2</sub>)
- Spiro-OMeTAD solution (hole transport material)
- Gold or silver for the back electrode

##### Equipment:

- Spin coater
- Hot plate
- Tube furnace
- Solar simulator
- Current-voltage measurement system

Procedure:

- Substrate Preparation: Clean the FTO-coated glass substrates sequentially with detergent, DI water, acetone, and isopropanol in an ultrasonic bath.
- ETL Deposition: Deposit a compact  $\text{TiO}_2$  layer on the FTO substrate by spin-coating a precursor solution, followed by annealing at high temperature.
- 2D Material Interfacial Layer Deposition:
  - Prepare a stable dispersion of the 2D material (e.g.,  $\text{MoS}_2$ ) in a suitable solvent.
  - Spin-coat a thin layer of the 2D material dispersion onto the  $\text{TiO}_2$  layer.
  - Anneal at a moderate temperature to remove the solvent and improve adhesion.
- Perovskite Layer Deposition:
  - In a glovebox, spin-coat the perovskite precursor solution onto the 2D material-coated substrate.
  - Anneal the film on a hotplate to form the crystalline perovskite layer.
- Hole Transport Layer (HTL) Deposition: Spin-coat the Spiro-OMeTAD solution on top of the perovskite layer.
- Back Electrode Deposition: Thermally evaporate a gold or silver back electrode to complete the device.

- Characterization: Measure the current density-voltage (J-V) characteristics of the solar cell under simulated sunlight (AM 1.5G) to determine the PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Experimental Workflow for Perovskite Solar Cell Fabrication

Caption: Step-by-step workflow for fabricating a perovskite solar cell with a 2D material interface.

## II. Applications in Healthcare

The unique properties of 2D materials make them highly attractive for a range of biomedical applications, from sensitive disease detection to targeted drug delivery and advanced cancer therapies.<sup>[10]</sup> Their large surface area allows for high drug loading, and their responsiveness to external stimuli enables controlled drug release.<sup>[11][12]</sup>

### Drug Delivery

2D nanomaterials are being explored as carriers for delivering various therapeutics, including small-molecule drugs and proteins.<sup>[11][13]</sup> Their sheet-like structure provides a large surface area for high drug loading capacity.<sup>[11]</sup>

Application Note: Graphene oxide (GO), with its abundant oxygen-containing functional groups, is an excellent platform for drug delivery.<sup>[12]</sup> It can be functionalized to improve biocompatibility and target specific cells. Black phosphorus (BP) nanosheets are also promising due to their biodegradability and high drug loading efficiency.<sup>[14][15]</sup> For instance, doxorubicin (DOX), a common chemotherapy drug, can be loaded onto PEGylated BP nanosheets with high efficiency for cancer therapy.<sup>[16]</sup>

2D Material	Drug	Loading Capacity	Release Stimulus	Citations
Graphene Oxide	Doxorubicin (DOX)	High	pH, NIR laser	<a href="#">[12]</a>
PEGylated BP Nanosheets	Doxorubicin (DOX)	High	pH, NIR laser	<a href="#">[16]</a>
Ti <sub>3</sub> C <sub>2</sub> T <sub>x</sub> -CoNWs	Doxorubicin (DOX)	High	pH, NIR laser	<a href="#">[17]</a>

#### Experimental Protocol: Preparation of Doxorubicin-Loaded Graphene Oxide Nanoparticles

This protocol details the synthesis of GO and its subsequent loading with the anticancer drug doxorubicin (DOX).

##### Materials:

- Graphite flakes
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Phosphoric acid (H<sub>3</sub>PO<sub>4</sub>)
- Potassium permanganate (KMnO<sub>4</sub>)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Doxorubicin hydrochloride (DOX·HCl)
- Phosphate-buffered saline (PBS)

##### Equipment:

- Ice bath
- Magnetic stirrer and hot plate



- Centrifuge
- Dialysis tubing
- UV-Vis spectrophotometer

Procedure:

- Graphene Oxide Synthesis (Modified Hummers' Method):
  - Slowly add concentrated  $\text{H}_2\text{SO}_4$  and  $\text{H}_3\text{PO}_4$  to graphite flakes in an ice bath with constant stirring.[\[18\]](#)
  - Gradually add  $\text{KMnO}_4$  to the mixture, keeping the temperature below  $20^\circ\text{C}$ .
  - Heat the mixture to  $50^\circ\text{C}$  and stir for 12 hours.[\[19\]](#)
  - Cool the mixture and pour it onto ice, then add  $\text{H}_2\text{O}_2$  to quench the reaction.
  - Wash the resulting graphite oxide with  $\text{HCl}$  and DI water via centrifugation until the pH is neutral.
  - Exfoliate the graphite oxide into GO nanosheets using ultrasonication.
- Doxorubicin Loading:
  - Disperse the synthesized GO in DI water.
  - Add DOX·HCl solution to the GO dispersion and stir for 24 hours at room temperature in the dark. The loading is driven by  $\pi$ - $\pi$  stacking and electrostatic interactions.
  - Centrifuge the mixture to separate the DOX-loaded GO (GO-DOX).
  - Wash the GO-DOX with DI water to remove any unbound DOX.
- Drug Loading Efficiency Quantification:
  - Measure the absorbance of the supernatant at 480 nm using a UV-Vis spectrophotometer to determine the concentration of free DOX.

- Calculate the drug loading efficiency (DLE) and drug loading content (DLC) using the following formulas:

- $DLE (\%) = (\text{Weight of loaded drug} / \text{Initial weight of drug}) \times 100$
- $DLC (\%) = (\text{Weight of loaded drug} / \text{Weight of drug-loaded nanosheets}) \times 100$

### Signaling Pathway for Stimuli-Responsive Drug Release

Caption: Stimuli-responsive drug release from a 2D material-based delivery system.

## Biosensing

The exceptional electronic properties and high surface area of 2D materials make them ideal for fabricating highly sensitive biosensors for the detection of various biomarkers.[\[20\]](#)[\[21\]](#)

Application Note: Graphene-based field-effect transistors (GFETs) are highly sensitive to changes in their electronic environment, allowing for the label-free detection of biomolecules such as DNA, miRNA, and proteins.[\[20\]](#)[\[22\]](#) The large surface of graphene allows for the immobilization of a high density of biorecognition molecules (e.g., antibodies, aptamers), leading to enhanced sensitivity.[\[21\]](#) Graphene-based biosensors have shown low limits of detection, for instance, a label-free electrochemical biosensor for DNA detection achieved a detection limit of 2.95 pM.[\[20\]](#)

2D Material	Sensor Type	Target Analyte	Limit of Detection	Citations
Graphene Oxide Nanocomposite	Electrochemical	DNA	2.95 pM	<a href="#">[20]</a>
N-doped Graphene	Electrochemical	miRNA	0.2 fM	<a href="#">[20]</a>

### Experimental Protocol: Fabrication of a Graphene-Based Electrochemical Biosensor for DNA Detection

This protocol describes the fabrication of a simple electrochemical biosensor using a graphene-modified electrode for the detection of a specific DNA sequence.

**Materials:**

- Glassy carbon electrode (GCE)
- Graphene oxide (GO) dispersion
- Probe DNA with a specific sequence
- Target DNA (complementary to the probe)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Phosphate-buffered saline (PBS)
- Ferri/ferrocyanide solution ( $[\text{Fe}(\text{CN})_6]^{3-}/^{4-}$ )

**Equipment:**

- Electrochemical workstation
- Polishing kit for GCE
- Incubator

**Procedure:**

- Electrode Preparation:
  - Polish the GCE with alumina slurry to a mirror finish.
  - Clean the electrode by sonicating in ethanol and DI water.
- Graphene Modification:
  - Drop-cast a small volume of GO dispersion onto the GCE surface and let it dry to form a thin film.

- Electrochemically reduce the GO to form reduced graphene oxide (rGO) by applying a negative potential in a PBS solution.
- Probe DNA Immobilization:
  - Activate the carboxyl groups on the rGO surface by incubating the electrode in a solution of EDC and NHS.
  - Rinse the electrode with PBS.
  - Incubate the activated electrode in a solution containing the amine-terminated probe DNA to form amide bonds.
- Hybridization with Target DNA:
  - Incubate the probe-modified electrode in a solution containing the target DNA for a specific time to allow hybridization.
  - Rinse the electrode to remove any non-specifically bound target DNA.
- Electrochemical Detection:
  - Perform electrochemical measurements (e.g., differential pulse voltammetry or electrochemical impedance spectroscopy) in a ferri/ferrocyanide solution.
  - The hybridization of the target DNA will cause a change in the electrochemical signal, which can be correlated to the concentration of the target DNA.

#### Workflow for Graphene-Based Biosensor Fabrication and Detection

Caption: General workflow for the fabrication and use of a graphene-based electrochemical biosensor.

## Cancer Therapy

2D materials are being investigated as agents for photothermal therapy (PTT) and photodynamic therapy (PDT) for cancer treatment.[23][24] Their strong light absorption in the near-infrared (NIR) region allows for localized heating to ablate tumor cells.[25]

Application Note: Materials like graphene, boron nitride, and molybdenum disulfide have shown significant potential for PTT.[24] Black phosphorus also exhibits excellent photothermal and photodynamic properties for anti-tumor therapy.[14] These materials can be functionalized with targeting ligands to selectively accumulate in tumors, minimizing damage to healthy tissues. [24] The combination of PTT with chemotherapy, using 2D materials as both the photothermal agent and the drug carrier, can lead to synergistic therapeutic effects.[24]

2D Material	Therapeutic Modality	Key Property	Observation	Citations
Graphene, Boron Nitride, MoS <sub>2</sub>	Photothermal Therapy (PTT)	High photothermal conversion efficiency	Effective for tumor ablation	[23][24]
Black Phosphorus	PTT and Photodynamic Therapy (PDT)	Excellent photothermal and photodynamic properties	Promising for anti-tumor therapy	[14]
Ti <sub>3</sub> C <sub>2</sub> T <sub>x</sub> MXene	PTT	High photothermal conversion efficiency	Can induce pyroptosis in cancer cells	[26]

#### Experimental Protocol: In Vitro Photothermal Therapy of Cancer Cells using 2D Nanosheets

This protocol describes an in vitro experiment to evaluate the photothermal efficacy of 2D nanosheets on cancer cells.

##### Materials:

- 2D nanosheet dispersion (e.g., PEGylated MoS<sub>2</sub>)
- Cancer cell line (e.g., HeLa)
- Cell culture medium (e.g., DMEM)

- Fetal bovine serum (FBS)
- Penicillin-streptomycin
- Calcein-AM and Propidium Iodide (PI) for live/dead staining
- 96-well plates
- NIR laser (e.g., 808 nm)

Equipment:

- Cell culture incubator
- Microplate reader
- Fluorescence microscope
- IR thermal camera

Procedure:

- Cell Culture: Culture the cancer cells in a 96-well plate until they reach a confluence of about 70-80%.
- Incubation with Nanosheets:
  - Prepare different concentrations of the 2D nanosheet dispersion in the cell culture medium.
  - Replace the medium in the wells with the nanosheet-containing medium and incubate for a few hours to allow for cellular uptake.
- NIR Laser Irradiation:
  - Irradiate the cells in each well with an 808 nm NIR laser at a specific power density for a set duration.

- Include control groups: cells only, cells with nanosheets but no laser, and cells with laser but no nanosheets.
- Monitor the temperature change during irradiation using an IR thermal camera.
- Cell Viability Assessment:
  - After irradiation, incubate the cells for a further 24 hours.
  - Perform a live/dead staining assay using Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).
  - Visualize the cells under a fluorescence microscope and quantify the cell viability using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability for each group.
  - Plot the cell viability against the concentration of the nanosheets and the laser power density to determine the photothermal efficacy.

### Signaling Pathway for Photothermal Cancer Therapy

Caption: Mechanism of 2D material-mediated photothermal therapy for cancer.

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- To cite this document: BenchChem. [Applications of 2D Materials in Energy and Healthcare: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213767#applications-of-2d-materials-in-energy-and-healthcare]

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